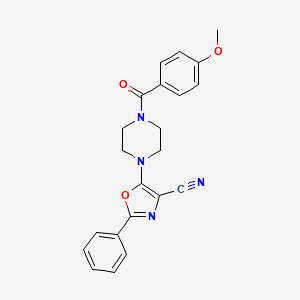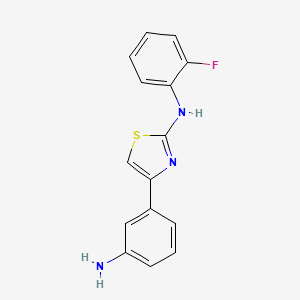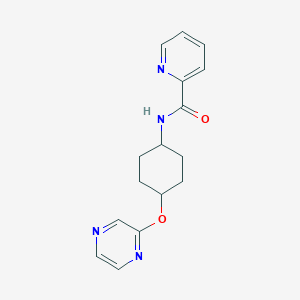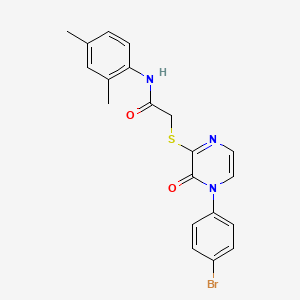
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis of novel derivatives featuring structural components similar to the compound , focusing on their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, screening them for antimicrobial activities, and found some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). This indicates the potential of structurally related compounds in contributing to the development of new antimicrobial agents.
Molecular Stabilities and Docking Studies
Karayel's work on benzimidazole derivatives bearing 1,2,4-triazole highlighted the molecular stabilities, conformational analyses, and molecular docking studies to explore their anti-cancer properties. The study showcases the importance of these compounds in drug discovery, particularly as EGFR inhibitors with potential anti-cancer activity (Karayel, 2021).
Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of phenylpiperazine derivatives, showcasing the potential therapeutic applications of these compounds against tuberculosis. The study emphasizes the role of chemical modification in enhancing biological activity and finding new treatments for infectious diseases (Foks et al., 2004).
Mecanismo De Acción
Target of action
Piperazine derivatives, which “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Therefore, the compound might interact with a variety of biological targets.
Mode of action
The mode of action of “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its specific targets. For instance, if it acts as an antagonist at a certain receptor, it would prevent the activation of that receptor and inhibit the downstream signaling pathways .
Biochemical pathways
The specific biochemical pathways affected by “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its targets and mode of action. It could potentially affect a variety of pathways given the broad range of activities associated with piperazine derivatives .
Result of action
The molecular and cellular effects of “5-(4-(4-Methoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” would depend on its targets and mode of action. Given the potential activities of piperazine derivatives, it could have a variety of effects .
Propiedades
IUPAC Name |
5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-7-17(8-10-18)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(29-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZVLACUSLKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2607073.png)

![2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2607077.png)
![1,3-Dimethyl-8-[(2-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607078.png)



![1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2607087.png)
![1-[(2-Chloro-6-fluorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2607088.png)
![2-[4-({[(Tert-butoxy)carbonyl]amino}methyl)oxan-4-yl]acetic acid](/img/structure/B2607090.png)
![N-(3-chlorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607092.png)
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2607093.png)